molecular formula C11H20ClNOS B13008071 N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide

N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide

Katalognummer: B13008071
Molekulargewicht: 249.80 g/mol
InChI-Schlüssel: FJWJWMDCYDGDJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide is a chemical compound with a complex structure that includes a thiopyran ring, a carboxamide group, and a chlorinated butyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-2-carboxylic acid with 4-chloro-3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom in the butyl side chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Chloro-3-methylbutan-2-yl)tetrahydro-2H-thiopyran-2-carboxamide is unique due to its specific combination of a thiopyran ring, a carboxamide group, and a chlorinated butyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H20ClNOS

Molekulargewicht

249.80 g/mol

IUPAC-Name

N-(4-chloro-3-methylbutan-2-yl)thiane-2-carboxamide

InChI

InChI=1S/C11H20ClNOS/c1-8(7-12)9(2)13-11(14)10-5-3-4-6-15-10/h8-10H,3-7H2,1-2H3,(H,13,14)

InChI-Schlüssel

FJWJWMDCYDGDJF-UHFFFAOYSA-N

Kanonische SMILES

CC(CCl)C(C)NC(=O)C1CCCCS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.